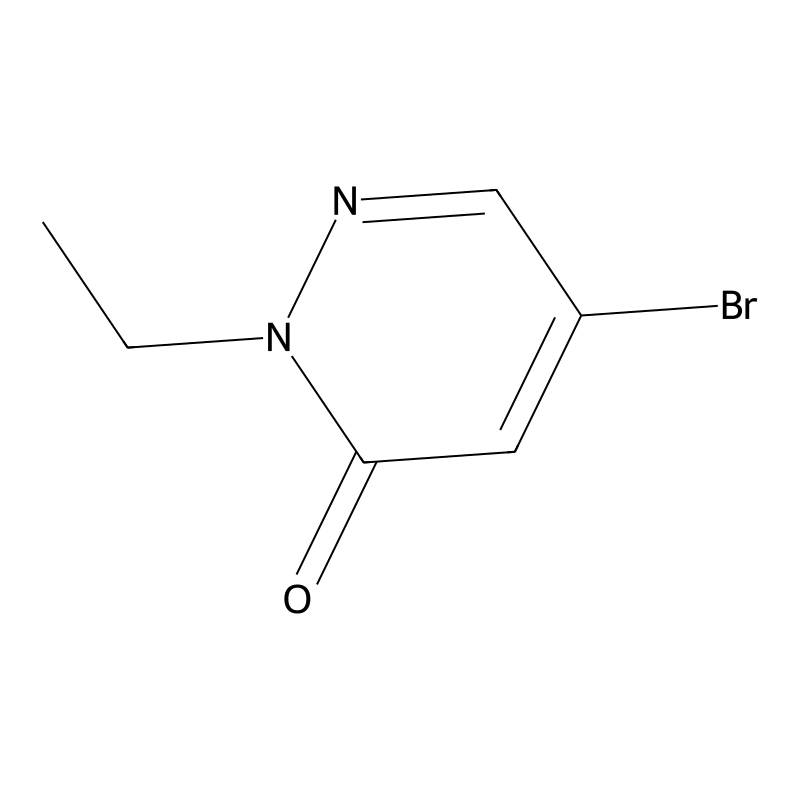

5-Bromo-2-ethylpyridazin-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Bromo-2-ethylpyridazin-3(2H)-one is a synthetic organic compound characterized by its unique structure, which features a bromine atom and a pyridazinone moiety. The chemical formula for this compound is , and its CAS number is 1935542-57-6. The compound typically appears as a crystalline solid and is utilized primarily in research and development settings, particularly within the fields of medicinal chemistry and organic synthesis.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation Reactions: The compound can undergo oxidation to yield corresponding carboxylic acids or ketones using agents like potassium permanganate or hydrogen peroxide.

- Reduction Reactions: Reduction can be performed using sodium borohydride or lithium aluminum hydride, leading to alcohols or amines.

These reactions expand the utility of 5-bromo-2-ethylpyridazin-3(2H)-one in creating various functionalized derivatives for further applications in pharmaceutical development .

The synthesis of 5-bromo-2-ethylpyridazin-3(2H)-one typically involves several steps:

- Starting Materials: The synthesis begins with appropriate precursors, often involving brominated compounds and ethyl-substituted pyridazines.

- Reaction Conditions: Common conditions include the use of bases such as potassium carbonate to facilitate nucleophilic substitution or other transformations.

- Purification: Post-reaction purification methods such as recrystallization or chromatography are employed to isolate the desired product.

This synthetic pathway allows for the efficient production of 5-bromo-2-ethylpyridazin-3(2H)-one, making it accessible for research purposes .

5-Bromo-2-ethylpyridazin-3(2H)-one has several notable applications:

- Pharmaceutical Research: It serves as a building block for synthesizing biologically active compounds.

- Chemical Synthesis: The compound is used in various synthetic routes to develop more complex organic molecules.

- Material Science: Potential applications in developing new materials with specific properties due to its unique chemical structure.

Its versatility makes it a valuable compound in both academic and industrial research settings .

Interaction studies involving 5-bromo-2-ethylpyridazin-3(2H)-one focus on its binding affinity to specific enzymes and receptors. Preliminary studies suggest it may inhibit or activate certain enzymatic pathways, thereby influencing cellular signaling processes. Further investigation into its pharmacodynamics and pharmacokinetics will be essential for understanding its full potential in therapeutic applications .

Several compounds share structural similarities with 5-bromo-2-ethylpyridazin-3(2H)-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-ethylpyridazin-3(2H)-one | Lacks additional substituents like ethyl groups | Simpler structure compared to 5-bromo variant |

| 6-Bromo-2-methylpyridazin-3(2H)-one | Contains a methyl group instead of an ethyl group | Different substitution pattern affecting reactivity |

| 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | Contains chlorine instead of ethyl | Unique halogen substitution impacting properties |

| 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Contains triazole ring structure | Different heterocyclic framework |

Uniqueness: The presence of both bromine and ethyl groups in 5-bromo-2-ethylpyridazin-3(2H)-one contributes to its distinct chemical reactivity and biological activity compared to these similar compounds. This unique combination enhances its potential utility in drug development and synthetic chemistry .